The synthesis of BI-167107 has been achieved through a multi-step synthetic route starting from 2-nitroresorcinol. The process involves several key reactions, including:
This synthetic pathway typically encompasses around seven distinct steps to ensure the compound's purity and efficacy .
The molecular structure of BI-167107 can be characterized by its complex arrangement of heterocycles and functional groups that facilitate its interaction with the β2 adrenergic receptor. Key structural features include:
The detailed molecular data indicate that BI-167107 exhibits significant interactions with specific amino acids in the β2 adrenergic receptor, such as Ser203 and Ser207, which are pivotal for its agonistic activity .
BI-167107 undergoes several chemical interactions upon binding to the β2 adrenergic receptor:
The mechanism of action for BI-167107 involves several steps:
BI-167107 exhibits several notable physical and chemical properties:
These properties are critical for its formulation in pharmaceutical applications .
BI-167107 has significant scientific uses primarily in pharmacology and drug development:
BI-167107 (IUPAC name: 5-hydroxy-8-(1-hydroxy-2-((2-methyl-1-(o-tolyl)propan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one) is a synthetic full agonist with the empirical formula C₂₁H₂₆N₂O₄ and a molecular weight of 370.45 g/mol [1] [9]. The compound features a benzoxazinone core structure that mimics the catechol ring system of endogenous catecholamines while providing enhanced metabolic stability. Key structural elements include:
Table 1: Physicochemical Properties of BI-167107
Property | Value | Measurement Method |
---|---|---|
CAS Registry Number | 1202235-68-4 | - |
Molecular Formula | C₂₁H₂₆N₂O₄ | Elemental Analysis |
Exact Mass | 370.1893 Da | Mass Spectrometry |
XLogP | 2.76 | Computational Prediction |
Hydrogen Bond Donors | 4 | Computational Prediction |
Hydrogen Bond Acceptors | 4 | Computational Prediction |
Topological Polar Surface Area | 90.82 Ų | Computational Prediction |
Dissociation Constant (Kd) | 84 pM | Radioligand Binding [1] |
BI-167107 exhibits high water solubility when reconstituted in DMSO at concentrations up to 75 mg/mL (202.46 mM), though the hygroscopic nature of DMSO necessitates freshly prepared solutions for experimental use [1]. The crystalline form appears as a white to off-white solid with stability maintained for >2 years when stored desiccated at -20°C [7].
The evolution of β₂AR agonists reflects a century of medicinal chemistry refinement:
BI-167107 emerged from Boehringer Ingelheim's research program as a purpose-built tool compound designed specifically for structural biology applications [1]. Its development addressed three critical limitations of conventional agonists:
Table 2: Evolution of β₂AR Agonist Pharmacological Properties
Agonist | Kd/Ki | Receptor Subtype Selectivity | Dissociation Half-life | Primary Application |
---|---|---|---|---|
Epinephrine | ~10 μM | Low (α/β₁/β₂) | Seconds | Physiological studies |
Isoproterenol | 229 nM | Moderate (β₁≈β₂) | ~5 seconds | Bronchodilation research |
Albuterol | ~50 nM | High (β₂>β₁) | Minutes | Asthma therapeutics |
Formoterol | ~10 nM | High β₂-selectivity | Hours | Maintenance COPD therapy |
BI-167107 | 84 pM | β₂-selective | ~150 hours | Structural biology studies |
Prior to BI-167107, GPCR structural biology faced a fundamental challenge: conventional agonists produced insufficient stability and occupancy duration to capture active-state conformations in crystallographic studies. BI-167107's unique pharmacological properties overcame this barrier through:
Beyond static structures, BI-167107 facilitated dynamic investigations of receptor activation:
Table 3: Structural Changes in β₂AR Induced by BI-167107 Binding
Structural Parameter | Inactive State (Carazolol-bound) | Active State (BI-167107/Nb80-bound) | Functional Significance |
---|---|---|---|
Cytoplasmic TM6 displacement | Reference position | 11Å outward movement | Creates G protein-binding cavity |
Ionic lock (Arg³.⁵⁰-Glu⁶.³⁰) | Intact in some conformations | Disrupted | Releases constraints on TM6 movement |
Tyr³¹⁶ rotamer orientation | Pointing toward ligand binding site | Rotated toward TM7 | Stabilizes active conformation via Tyr-Yyr5.58 interaction |
Water-mediated H-bond network | Minimal | Extensive (including Tyr⁵.⁵⁸-Tyr⁷.⁵³) | Maintains active-state architecture |
Extracellular loop 3 conformation | Relatively ordered | Disordered in adrenaline-bound structure | Accommodates diverse agonist chemistries |
BI-167107-derived structures have transformed rational drug design:
Table 4: BI-167107 Compound Nomenclature
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 5-hydroxy-8-(1-hydroxy-2-((2-methyl-1-(o-tolyl)propan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one |
Common Research Name | BI-167107 |
Alternative Spellings | BI 167107, BI167107 |
CAS Registry Number | 1202235-68-4 |
PubChem CID | 45483813 |
ChEMBL ID | CHEMBL579394 |
LigandBox ID | 12065 |
Major Suppliers | MedChemExpress, Medkoo, Tocris |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7